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Compound of Interest

Compound Name: 1,6-Dinitrocarbazole

Cat. No.: B1606591

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the crystal structure analysis of substituted
1,6-dinitrocarbazoles, a class of heterocyclic compounds with potential applications in
materials science and pharmaceuticals. Due to the limited availability of comprehensive
crystallographic data for a wide range of these specific derivatives in the public domain, this
guide focuses on a well-characterized example, 9-Ethyl-3-methyl-1,6-dinitrocarbazole, to
illustrate the key principles and methodologies. The protocols and analyses presented herein
are broadly applicable to the study of other carbazole derivatives.

Data Presentation: Crystallographic Data for 9-
Ethyl-3-methyl-1,6-dinitrocarbazole

The following table summarizes the quantitative crystallographic data for 9-Ethyl-3-methyl-1,6-
dinitrocarbazole.[1] This data provides a foundational understanding of the solid-state
conformation and packing of this molecule.
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Parameter Value
Chemical Formula Ci15H13N30a4
Molecular Weight 299.28 g/mol
Crystal System Triclinic
Space Group P-1

a (A) 6.7094 (4)

b (A) 8.8147 (6)
c (A 12.2004 (9)
a (%) 72.908 (6)
B () 87.720 (6)
y () 88.718 (6)
Volume (A3) 689.09 (8)
4 2
Temperature (K) 293 (2)
Radiation type Mo Ka

M (mm—1) 0.11

Structural Insights: The 6-nitro and methyl groups in 9-Ethyl-3-methyl-1,6-dinitrocarbazole are
essentially coplanar with the carbazole moiety. However, the 1-nitro group is twisted out of the
carbazole plane, which is a notable structural feature.[1]

Experimental Protocols

This section outlines the methodologies for the synthesis, crystallization, and crystal structure
determination of substituted 1,6-dinitrocarbazoles, based on established procedures for the
titte compound and general practices in small molecule crystallography.

Synthesis of 9-Ethyl-3-methyl-1,6-dinitrocarbazole
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The synthesis of 9-Ethyl-3-methyl-1,6-dinitrocarbazole is achieved through a photochemical
nitration reaction.[1]

Materials:

e 9-ethyl-3-methylcarbazole (0.5 mmol, 100 mg)
o Tetranitromethane (TNM) (2.5 mmol, 500 mg)
e Dichloromethane (5 ml)

» Basic alumina (80-200 mesh, activity III)

¢ Dichloromethane/hexane solvent system

e 25 ml test tube

o Westinghouse sun lamp (275 W)

e Corning sharp cutoff UV filter

Procedure:

Dissolve 9-ethyl-3-methylcarbazole and TNM in dichloromethane in a 25 ml test tube.
o Place the light source approximately 15 cm from the reaction tube.

e Position a Corning sharp cutoff UV filter between the light source and the test tube.

« Irradiate the reaction mixture for 3 hours.

« After irradiation, extract the reaction mixture with water.

» Remove the solvent under reduced pressure.

 Purify the remaining yellow solid by column chromatography using basic alumina and a
dichloromethane/hexane eluent system.

o Obtain the title compound after recrystallization from dichloromethane as yellow needles.
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A similar nitration procedure can be used for the synthesis of 3,6-dinitrocarbazole, where
carbazole is dissolved in glacial acetic acid and treated with a mixture of nitric acid and sulfuric
acid at low temperatures.[2]

Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction studies. For 9-Ethyl-3-methyl-1,6-
dinitrocarbazole, single crystals suitable for X-ray analysis were obtained by recrystallization
from dichloromethane.[1] A general approach for growing single crystals of small organic
molecules is slow evaporation:

Procedure:

e Dissolve the purified compound in a suitable solvent (e.g., dichloromethane, chloroform,
ethyl acetate) to form a nearly saturated solution.

 Filter the solution to remove any particulate matter.

o Loosely cover the container to allow for slow evaporation of the solvent over several days to
weeks at room temperature.

e Monitor the container for the formation of well-defined single crystals.

Single-Crystal X-ray Diffraction Analysis

The following is a general workflow for the determination of a crystal structure using a single-
crystal X-ray diffractometer.

1. Crystal Mounting and Centering:

o Select a suitable, defect-free crystal (typically >0.1 mm in all dimensions) under a
microscope.[3]

e Mount the crystal on a goniometer head, often using a cryoprotectant oil.
o Carefully center the crystal in the X-ray beam.

2. Data Collection:
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e Place the crystal in a stream of cold nitrogen gas (typically around 100 K) to minimize
thermal vibrations.

e The instrument software is used to determine the unit cell and crystal orientation.

e Adata collection strategy is devised to measure the intensities of a complete set of unique
reflections.

e The crystal is rotated in the X-ray beam, and the diffracted X-rays are recorded by a detector.

[4]
3. Data Reduction:

o The raw diffraction data is processed to integrate the reflection intensities and apply
corrections for factors such as polarization and absorption.

e This results in a file containing the Miller indices (h,k,I) and the corresponding structure factor
amplitudes (|F?|) and their standard uncertainties.

4. Structure Solution and Refinement:

e The "phase problem" is solved using direct methods or Patterson methods to generate an
initial electron density map.

e An initial model of the molecule is built into the electron density map.

e The structural model is refined against the experimental data using least-squares methods.
This iterative process adjusts atomic positions, and thermal parameters to improve the
agreement between the calculated and observed structure factors.

o The quality of the final model is assessed by parameters such as the R-factor.

Visualizations
Molecular Structure of 9-Ethyl-3-methyl-1,6-
dinitrocarbazole

Caption: Molecular structure of 9-Ethyl-3-methyl-1,6-dinitrocarbazole.
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Experimental Workflow for Crystal Structure Analysis
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Caption: General experimental workflow for crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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